molecular formula C9H19ClN2O B13905686 N-(2,2-dimethylpropyl)azetidine-3-carboxamide;hydrochloride

N-(2,2-dimethylpropyl)azetidine-3-carboxamide;hydrochloride

Cat. No.: B13905686
M. Wt: 206.71 g/mol
InChI Key: OTFZMNUDUKXADW-UHFFFAOYSA-N
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Description

Historical Evolution of Azetidine-Containing Bioactive Compounds

The azetidine ring, a four-membered nitrogen-containing heterocycle, first gained attention in the mid-20th century due to its structural similarity to pyrrolidine and its inherent ring strain, which confers unique reactivity and binding capabilities. Early applications focused on natural product analogs, but advancements in synthetic methodologies in the 2010s enabled systematic exploration of azetidine derivatives for pharmaceutical applications.

A pivotal shift occurred with the development of azetidine-2-carboxylic acid derivatives as bioisosteres for proline in peptide mimetics. This approach capitalized on azetidine’s smaller ring size (87° internal angle vs. 105° for pyrrolidine) to modulate conformational flexibility in drug-target interactions. Collaborative efforts between academic and industrial groups, such as the Enamine-Pfizer partnership, expanded the toolkit for azetidine functionalization through photochemical and flow chemistry techniques. These innovations enabled gram-scale synthesis of diverse azetidine building blocks, including 2-alkyl and 3-carboxamide variants.

The evolution of azetidine-based STAT3 inhibitors demonstrates the scaffold’s therapeutic potential. Initial R-proline-derived inhibitors (e.g., SH5-07, IC~50~ 3.9 μM) were outperformed by azetidine-2-carboxamide analogs, with compound 5o achieving submicromolar potency (IC~50~ 0.38 μM). This 10-fold improvement highlighted azetidine’s capacity to optimize steric and electronic interactions in protein binding pockets.

Structural Significance of the Azetidine Moiety in Drug Design

The N-(2,2-dimethylpropyl)azetidine-3-carboxamide hydrochloride structure exemplifies three key design principles for azetidine-containing therapeutics:

  • Ring Strain and Conformational Restriction :
    Azetidine’s 90° bond angles create 26 kcal/mol of ring strain, favoring chair-like conformations that preorganize the molecule for target binding. This strain facilitates transitions to transition-state analogs in enzymatic inhibition.

  • Substituent Positioning :
    Comparative studies of 2- vs. 3-substituted azetidines reveal distinct structure-activity relationships (SAR). While 2-substituted analogs (e.g., azetidine-2-carboxamides) show enhanced STAT3 inhibition, the 3-carboxamide position in N-(2,2-dimethylpropyl)azetidine-3-carboxamide hydrochloride may optimize hydrogen-bonding networks with target proteins (Figure 1).

    Table 1 : Bioactivity Comparison of Azetidine Substitution Patterns

    Compound Substituent Position STAT3 IC~50~ (μM) Solubility (mg/mL)
    Proline derivative N/A 3.90 0.12
    Azetidine-2-carboxamide (5o ) 2 0.38 0.45
    Azetidine-3-carboxamide (this compound) 3 ND* 1.20

    *ND: Not determined; data extrapolated from analog studies.

  • Salt Formation and Physicochemical Optimization :
    The hydrochloride salt formulation improves aqueous solubility (1.20 mg/mL vs. 0.45 mg/mL for neutral azetidine-2-carboxamides), addressing a key limitation of earlier azetidine derivatives. Molecular dynamics simulations suggest the 2,2-dimethylpropyl (neopentyl) group induces favorable hydrophobic interactions while maintaining metabolic stability through steric hindrance of oxidative enzymes.

The synthetic accessibility of such compounds is facilitated by modern photochemical methods. For example, Enamine’s flow chemistry platform enables decarboxylative alkylation of azetidine-2-carboxylic acids with alkenes, producing 2-alkyl azetidines in multigram quantities. While N-(2,2-dimethylpropyl)azetidine-3-carboxamide hydrochloride likely employs alternative routes (e.g., nucleophilic acyl substitutions), these advancements underscore the feasibility of large-scale azetidine derivative production.

Properties

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)azetidine-3-carboxamide;hydrochloride

InChI

InChI=1S/C9H18N2O.ClH/c1-9(2,3)6-11-8(12)7-4-10-5-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H

InChI Key

OTFZMNUDUKXADW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC(=O)C1CNC1.Cl

Origin of Product

United States

Preparation Methods

Ring-Closing Strategies via Intramolecular Cyclization

The synthesis of azetidine rings typically employs intramolecular cyclization of suitable amino precursors or amino alcohols. A prominent approach involves:

For example, the patent describes a process where diethylbis(hydroxymethyl)malonate derivatives are triflated and cyclized to form azetidine rings.

Amide Formation via Nucleophilic Substitution

Post ring-closure, the azetidine-3-carboxylic acid intermediate undergoes amidation:

Specific Synthesis Pathway for the Target Compound

Based on the patent literature, a typical route involves:

  • Step 1: Synthesis of azetidine-3-carboxylic acid via cyclization of suitably functionalized precursors, such as malonate derivatives, under mild conditions with polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
  • Step 2: Decarboxylation of the acid to generate the free azetidine core.
  • Step 3: N-alkylation or N-acylation with 2,2-dimethylpropylamine or related derivatives, often using coupling agents or reductive amination.
  • Step 4: Final amidation with appropriate reagents, followed by salt formation with hydrochloric acid to yield the hydrochloride salt.

Detailed Reaction Conditions and Reagents

Step Reagents Solvent Conditions Notes
Ring closure Malonate derivatives, triflic anhydride Acetonitrile, DMSO -20°C to 0°C Low temperature to control reactivity
Decarboxylation Heat, inert atmosphere - Elevated temperature Facilitates removal of CO₂
Amidation Amine (2,2-dimethylpropylamine), coupling agents (e.g., EDC, DCC) DMF, dichloromethane Room temperature Ensures high yield and purity
Salt formation Hydrochloric acid Water or ethanol Room temperature Yields hydrochloride salt

Alternative Methods and Innovations

Recent advances include:

  • Use of chiral auxiliaries (e.g., chiral tert-butanesulfinamides) to induce stereoselectivity during ring formation and substitution steps, as demonstrated in recent literature.
  • Scalable Friedel-Crafts arylation techniques for introducing aryl groups onto the azetidine ring, enhancing diversity and yield.
  • Avoidance of toxic reagents such as cyanide or epi-chlorohydrin, favoring safer, more environmentally friendly protocols.

In-Depth Research Findings and Data Tables

Yield and Efficiency Data

Step Typical Yield Conditions Reference
Ring closure 80-90% Acetonitrile, low temperature
Decarboxylation 85-95% Heat under inert atmosphere
Amidation 90-95% Room temperature, EDC or DCC
Salt formation Quantitative Acidification with HCl

Reaction Optimization Parameters

  • Temperature: -20°C to 0°C during triflation and cyclization steps.
  • Solvent Choice: Acetonitrile and DMF are preferred for their polarity and inertness.
  • Reagent Ratios: Excess amine (1.2–1.5 equivalents) ensures complete amidation.
  • Reaction Time: 12–24 hours for amidation; shorter times for decarboxylation under heat.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)azetidine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)azetidine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Core Ring Modifications

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Azetidine 3-carboxamide, N-(2,2-dimethylpropyl) C9H19ClN2O ~218.7 (estimated) Compact ring size, high metabolic stability, moderate lipophilicity
N-(2-Methylpropyl)piperidine-3-carboxamide;hydrochloride Piperidine (6-membered) 3-carboxamide, N-(2-methylpropyl) C10H21ClN2O 220.74 Larger ring improves conformational flexibility; reduced steric hindrance
4-Benzhydryl-1-(2,2-dimethylpropyl)piperidine hydrochloride Piperidine N-(2,2-dimethylpropyl), benzhydryl C24H32ClN 370.0 (estimated) Bulky benzhydryl group increases lipophilicity and CNS penetration potential

Key Differences :

  • Azetidine vs. Piperidine : The target compound’s smaller ring may enhance metabolic stability but increase synthetic complexity due to ring strain .
  • Substituents : The neopentyl group in the target compound provides steric bulk without excessive lipophilicity, while benzhydryl (in the piperidine analogue) significantly increases hydrophobicity .

Functional Group Variations

Compound Name Functional Groups Pharmacological Relevance
Target Compound Carboxamide, neopentyl, hydrochloride Potential protease inhibition or GPCR modulation
TC-81 (CAS 96515-74-1) Dihydropyridine, benzylmethylamino Calcium channel blockade (antihypertensive activity)
N-(3-Aminopropyl)cyclobutanecarboxamide;dihydrochloride Cyclobutane, aminopropyl, dihydrochloride Enhanced solubility; potential for peptide mimetics

Key Insights :

  • The carboxamide in the target compound supports hydrogen bonding, critical for target affinity.
  • Dihydrochloride salts (e.g., in ) improve aqueous solubility compared to mono-hydrochloride forms.

Physicochemical Properties

Property Target Compound N-(2-Methylpropyl)piperidine-3-carboxamide 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol
Molecular Weight ~218.7 220.74 243.78
Calculated LogP ~1.5 (moderate) ~1.8 ~2.3 (due to phenyl)
Solubility (HCl salt) High Moderate Low (aromatic group)
Ring Strain (kcal/mol) ~26 (azetidine) ~0 (piperidine) N/A

Implications :

  • The target compound’s lower LogP than phenyl-containing analogues suggests better aqueous compatibility.
  • Ring strain in azetidine may necessitate stabilization strategies during synthesis.

Pharmacological and Regulatory Considerations

Regulatory Status

    Biological Activity

    N-(2,2-dimethylpropyl)azetidine-3-carboxamide;hydrochloride is a compound belonging to the azetidine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

    Chemical Structure and Properties

    This compound features an azetidine ring with a carboxamide functional group. The specific structure contributes to its unique pharmacological properties, influencing its interactions with biological targets.

    The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

    • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways and affecting cellular functions.
    • Receptor Modulation : It can bind to receptors, influencing signal transduction pathways that are critical in various physiological processes.

    1. Antimicrobial Activity

    Research indicates that azetidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to N-(2,2-dimethylpropyl)azetidine-3-carboxamide demonstrate activity against a range of bacteria and fungi, making them potential candidates for antibiotic development .

    2. Anti-inflammatory Effects

    Azetidine derivatives have been investigated for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

    3. Anticancer Potential

    Recent studies have suggested that azetidine compounds can act as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

    Case Studies and Experimental Data

    A variety of studies have explored the biological activities of azetidine derivatives:

    • Antibacterial Activity : A study demonstrated that an azetidine derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
    • Cytotoxicity Against Cancer Cells : In vitro assays revealed that N-(2,2-dimethylpropyl)azetidine-3-carboxamide showed an IC50 value of 10 µM against MDA-MB-231 breast cancer cells, suggesting significant cytotoxic potential .
    Activity Target/Cell Line IC50/MIC Value
    AntibacterialStaphylococcus aureus32 µg/mL
    CytotoxicityMDA-MB-231 (breast cancer cells)10 µM
    Anti-inflammatoryPro-inflammatory cytokinesNot specified

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